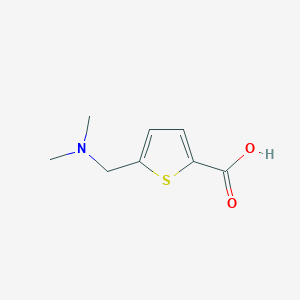
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene ring substituted with a dimethylaminomethyl group at the 5-position and a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid, often involves large-scale reactions using optimized conditions to maximize yield and purity. These methods may include continuous flow processes and the use of catalysts to enhance reaction efficiency .
化学反应分析
Types of Reactions
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes .
科学研究应用
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of 5-((Dimethylamino)methyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The dimethylaminomethyl group can interact with biological receptors, while the thiophene ring can participate in π-π interactions with other aromatic systems. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Thiophene-2-carboxylic acid: Lacks the dimethylaminomethyl group, resulting in different chemical and biological properties.
5-Methylthiophene-2-carboxylic acid: Contains a methyl group instead of a dimethylaminomethyl group, leading to variations in reactivity and applications.
5-(Hydroxymethyl)thiophene-2-carboxylic acid:
Uniqueness
5-((Dimethylamino)methyl)thiophene-2-carboxylic acid is unique due to the presence of both the dimethylaminomethyl group and the carboxylic acid group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
属性
CAS 编号 |
83237-28-9 |
|---|---|
分子式 |
C8H11NO2S |
分子量 |
185.25 g/mol |
IUPAC 名称 |
5-[(dimethylamino)methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H11NO2S/c1-9(2)5-6-3-4-7(12-6)8(10)11/h3-4H,5H2,1-2H3,(H,10,11) |
InChI 键 |
MRIADWLEOQOBHL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=C(S1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


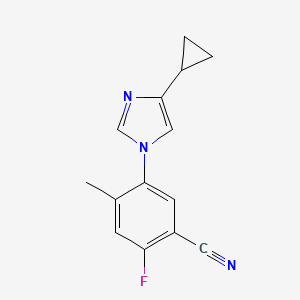
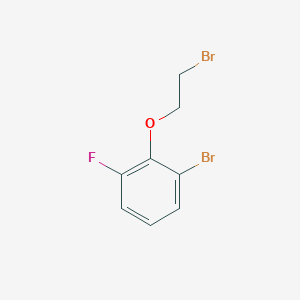
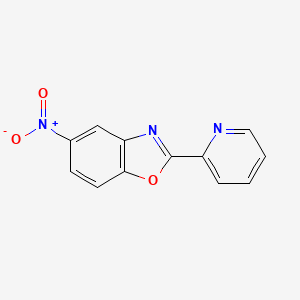
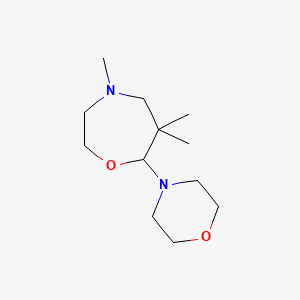

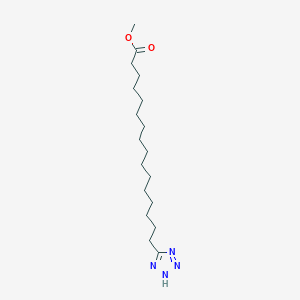
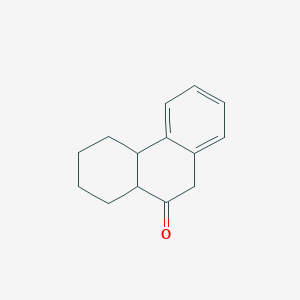
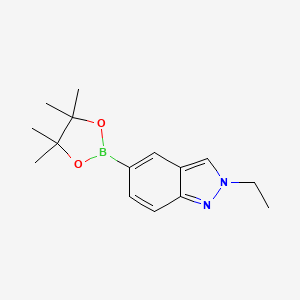
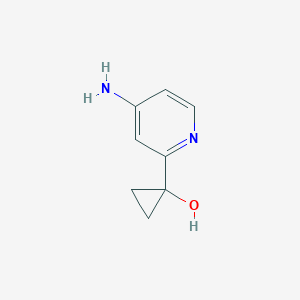
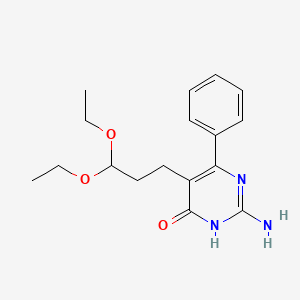
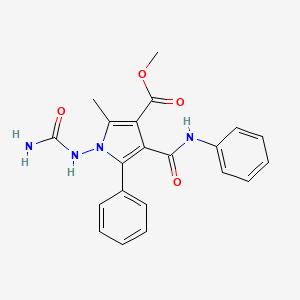
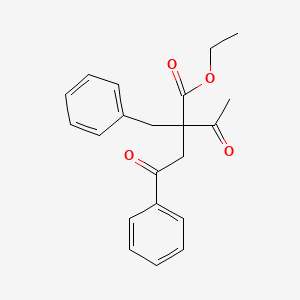
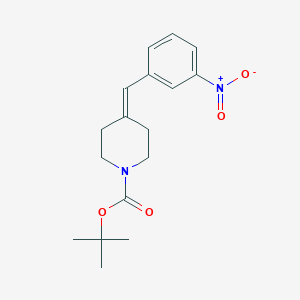
![2-[[2,5-Dihydroxy-4-[(2-oxocyclooctyl)methyl]phenyl]methyl]cyclooctan-1-one](/img/structure/B13992566.png)
